molecular formula C6H5ClN2O B8779607 2-Chloronicotinaldehyde oxime

2-Chloronicotinaldehyde oxime

Cat. No.: B8779607
M. Wt: 156.57 g/mol
InChI Key: LBOKKAFTDCGWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloronicotinaldehyde oxime is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyridine, where the aldehyde group at the 3-position is converted to an oxime group, and the 2-position is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronicotinaldehyde oxime typically involves the reaction of 2-Chloropyridine-3-carboxaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

2-Chloropyridine-3-carboxaldehyde+Hydroxylamine Hydrochloride2-Chloropyridine-3-carboxaldehyde oxime+HCl\text{2-Chloropyridine-3-carboxaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Chloropyridine-3-carboxaldehyde+Hydroxylamine Hydrochloride→2-Chloropyridine-3-carboxaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloronicotinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloronicotinaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloronicotinaldehyde oxime is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carboxaldehyde: The parent compound without the oxime group.

    3-Pyridinecarboxaldehyde: The aldehyde group without the chlorine substitution.

    2-Chloropyridine: The pyridine ring with only the chlorine substitution.

Uniqueness

2-Chloronicotinaldehyde oxime is unique due to the presence of both the oxime and chlorine functional groups

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H

InChI Key

LBOKKAFTDCGWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 2-chloropyridine-3-carboxaldehyde (2.75 g, 0.0195 mol) with hydroxylamine hydrochloride (1.38 g, 0.021 mol) and ice (40 g) in an ethanol/water (15 mL/15 mL) mixture. Add aqueous sodium hydroxide (1.95 g, 0.049 mol, in 5 mL of water) dropwise and stir for 2.5 h near ambient temperature. Adjust the mixture to approx. pH 7.0 with aqueous hydrochloric acid, allowing for product precipitation. Extract with diethyl ether and wash with water and dry over sodium sulfate. Concentrate to obtain the desired crude oxime (2.78 g, 91%) as a white solid. MS(EI): (M)+ 156.3, 158.3 m/z.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethanol water
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.